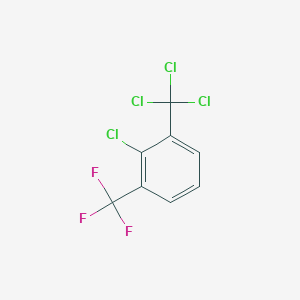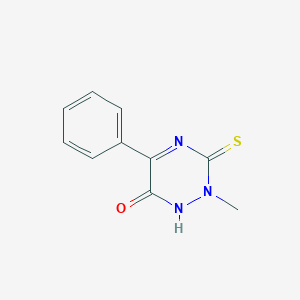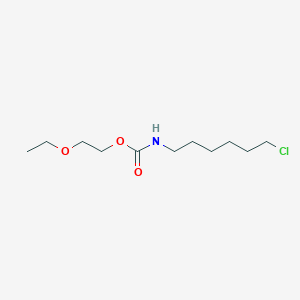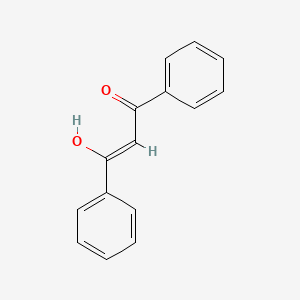![molecular formula C14H16N2S B14512779 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline CAS No. 63029-16-3](/img/structure/B14512779.png)
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfanyl group and a dimethylaniline moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-aminophenyl sulfide with N,N-dimethylaniline under specific conditions. One common method includes the use of a coupling agent such as thionyl chloride or cyanuric chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and efficiency of the reaction . Additionally, the combination of H2O2 and SOCl2 has been used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: An organic compound with similar structural features but different functional groups.
4-Aminophenyl sulfone: Shares the amino and sulfanyl groups but differs in the overall structure.
Uniqueness
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is unique due to its combination of aniline and sulfanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63029-16-3 |
|---|---|
Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]sulfanylaniline |
InChI |
InChI=1S/C14H16N2S/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,15H2,1-2H3 |
InChI Key |
YAECAHNHKBIWCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)


![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)



![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)


